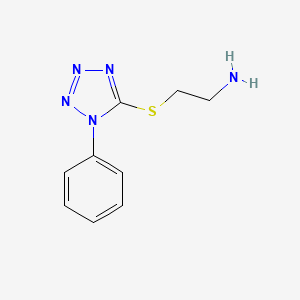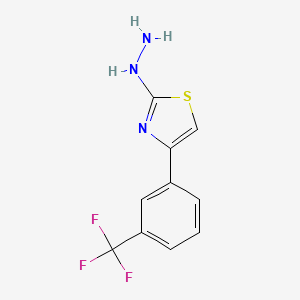
TCTU
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Mode of Action
MFCD08461912, also known as 1-[Bis(dimethylamino)methylene]-5-chloro-1H-benzo[d][1,2,3]triazole-1-ium 3-oxide Tetrafluoroborate, is a type of benzotriazole compound. It acts as a facilitator of amide bond generation by activating the carboxyl group . This suggests that it may play a role in peptide synthesis and protein interactions.
Méthodes De Préparation
The preparation of N,N,N’,N’-Tetramethyl-O-(6-chloro-1H-benzotriazol-1-yl)uronium tetrafluoroborate typically involves a series of chemical reactions. The most common method is the reaction of N,N-dimethylurea with 6-chloro-1H-benzotriazole, followed by the addition of tetrafluoroboric acid to yield the final product . This process is carried out under controlled conditions to ensure the purity and stability of the compound.
Analyse Des Réactions Chimiques
N,N,N’,N’-Tetramethyl-O-(6-chloro-1H-benzotriazol-1-yl)uronium tetrafluoroborate is primarily used in peptide coupling reactions. It facilitates the formation of amide bonds by activating carboxylic acids, making them more reactive towards nucleophilic attack by amines . This reagent is known for its high efficiency and low racemization rates, making it suitable for synthesizing complex peptides . Common reagents used in these reactions include N,N-diisopropylethylamine (DIPEA) and dimethylformamide (DMF) . The major products formed are peptides with high purity and yield.
Applications De Recherche Scientifique
N,N,N’,N’-Tetramethyl-O-(6-chloro-1H-benzotriazol-1-yl)uronium tetrafluoroborate has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
N,N,N’,N’-Tetramethyl-O-(6-chloro-1H-benzotriazol-1-yl)uronium tetrafluoroborate is often compared with other coupling reagents such as HBTU, HATU, and PyBOP. While all these reagents are used for peptide synthesis, N,N,N’,N’-Tetramethyl-O-(6-chloro-1H-benzotriazol-1-yl)uronium tetrafluoroborate is known for its higher efficiency and lower racemization rates . This makes it particularly suitable for synthesizing complex peptides with high purity. Similar compounds include:
- HBTU (O-Benzotriazol-1-yl-N,N,N’,N’-tetramethyluronium hexafluorophosphate)
- HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate)
- PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) .
Propriétés
IUPAC Name |
[(5-chloro-3-oxidobenzotriazol-3-ium-1-yl)-(dimethylamino)methylidene]-dimethylazanium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN5O.BF4/c1-14(2)11(15(3)4)16-9-6-5-8(12)7-10(9)17(18)13-16;2-1(3,4)5/h5-7H,1-4H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGUJGKYJYAQDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)N1C2=C(C=C(C=C2)Cl)[N+](=N1)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClF4N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330641-16-2 |
Source


|
| Record name | TCTU | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330641-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(2,5-Dimethyl-phenyl)-thiazol-2-yl]-phenylamine](/img/structure/B7725812.png)
![(5-amino-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride](/img/structure/B7725816.png)






![3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid](/img/structure/B7725872.png)
![3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,5-trimethylphenyl)propanoic acid](/img/structure/B7725873.png)
![3-(2-Fluorophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B7725879.png)
![3-(4-Bromophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B7725881.png)


